REACTION_CXSMILES
|
N[C@@H](C(N)=O)CC(C)C.[C:10]([O:14][C:15]([N:17]1[C:25]2[C:20](=[CH:21][C:22]([CH:26]=[O:27])=[CH:23][CH:24]=2)[CH:19]=[CH:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].ClCCCl.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C([O-])(O)=O.[Na+].CO.C(Cl)Cl>[C:10]([O:14][C:15]([N:17]1[C:25]2[C:20](=[CH:21][C:22]([CH2:26][OH:27])=[CH:23][CH:24]=2)[CH:19]=[CH:18]1)=[O:16])([CH3:13])([CH3:11])[CH3:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CC(C)C)C(=O)N
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
another portion (0.15 g, 0.7 mmol) was added
|
Type
|
WAIT
|
Details
|
was continued for an additional 6 h
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
Three extractions with EtOAc
|
Type
|
WASH
|
Details
|
washing the combined organic layers with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4 and filtration
|
Type
|
CUSTOM
|
Details
|
provided a solution
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded an oil
|
Type
|
CUSTOM
|
Details
|
after removal of solvent in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 13.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |